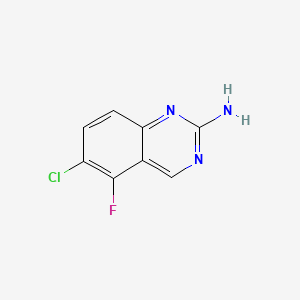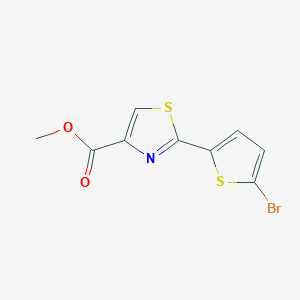
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, with its unique combination of chlorine, iodine, and trifluoromethyl groups, offers distinct chemical properties that make it valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with iodine and trifluoromethylating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinazoline derivatives with different oxidation states .
Applications De Recherche Scientifique
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
- 4-Chloro-8-bromo-2-(trifluoromethyl)quinazoline
- 4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline
Uniqueness
4-Chloro-8-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and biological activity compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and biological potency .
Propriétés
Numéro CAS |
959237-83-3 |
|---|---|
Formule moléculaire |
C9H3ClF3IN2 |
Poids moléculaire |
358.48 g/mol |
Nom IUPAC |
4-chloro-8-iodo-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3ClF3IN2/c10-7-4-2-1-3-5(14)6(4)15-8(16-7)9(11,12)13/h1-3H |
Clé InChI |
HIGPSOPWEYZACM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(N=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


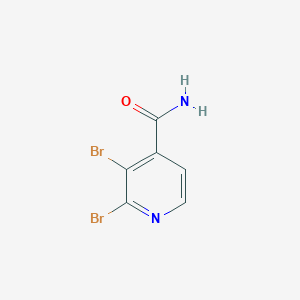


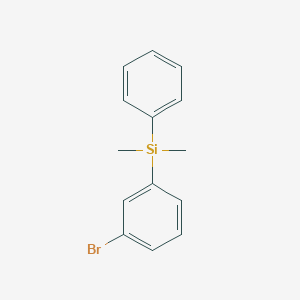
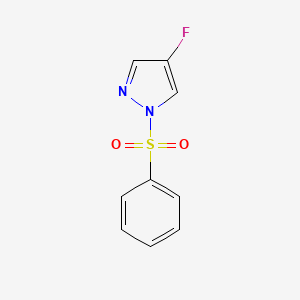
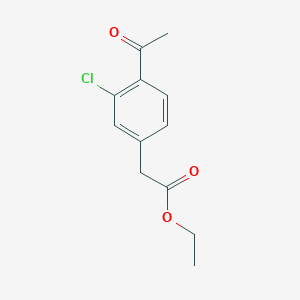

![4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)
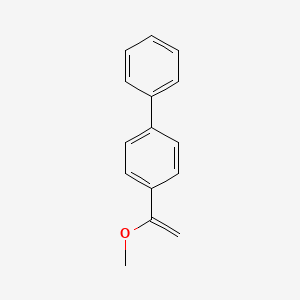


![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
